An In-Depth Technical Guide to the Molecular Formula and Exact Mass of 5-Bromo-1-chloro-3-methylisoquinoline
An In-Depth Technical Guide to the Molecular Formula and Exact Mass of 5-Bromo-1-chloro-3-methylisoquinoline
This guide provides a detailed examination of the fundamental physicochemical properties of 5-Bromo-1-chloro-3-methylisoquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into the determination of its molecular formula and exact mass, supported by a discussion of the analytical principles and a robust experimental protocol for its verification.
Introduction: The Significance of Substituted Isoquinolines
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. Halogenation of this scaffold is a common strategy employed by medicinal chemists to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to target proteins. The specific placement of bromo and chloro substituents, as seen in 5-Bromo-1-chloro-3-methylisoquinoline, can profoundly influence molecular interactions and offers a vector for further chemical modification through cross-coupling reactions.[1][2] Accurate determination of the molecular formula and exact mass is the foundational step in the characterization of such novel compounds, ensuring sample purity and confirming structural identity.
Core Molecular Properties
The identity of a molecule is fundamentally defined by its atomic composition. For 5-Bromo-1-chloro-3-methylisoquinoline, these core properties are derived from its constituent atoms. Based on the structure—an isoquinoline core substituted with a bromine atom, a chlorine atom, and a methyl group—we can definitively establish its molecular formula and subsequently calculate its various mass-related properties.
| Property | Value | Derivation/Comment |
| Molecular Formula | C₁₀H₇BrClN | Derived by adding C, Br, and Cl to the base isoquinoline (C₉H₇N) and accounting for substitutions. |
| Average Molecular Weight | 256.53 g/mol | Calculated using the weighted average atomic masses of all atoms. |
| Exact Mass (Monoisotopic) | 254.94504 Da | Calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This is the value of primary importance in high-resolution mass spectrometry.[3] |
It is critical to distinguish between molecular weight and exact mass. Molecular weight is an average based on natural isotopic abundances, while exact mass is a precise value for a molecule containing specific isotopes.[3] High-resolution mass spectrometry (HRMS) measures the exact mass, providing a highly accurate method for determining the elemental composition.[4]
The Halogen Isotopic Signature: A Key to Identification
A defining characteristic of 5-Bromo-1-chloro-3-methylisoquinoline in mass spectrometry is its unique isotopic pattern, a direct result of the natural abundance of bromine and chlorine isotopes.[5]
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Chlorine: Exists as two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[6]
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Bromine: Has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in an M and M+2 peak pattern with nearly equal intensities (1:1 ratio).[6][7]
For a molecule containing one chlorine and one bromine atom, the combination of these patterns produces a distinctive cluster of peaks (M, M+2, M+4) that serves as an unmistakable fingerprint for its presence. This pattern is invaluable for rapidly identifying halogenated compounds within complex mixtures and validating the compound's identity.
Experimental Workflow for Mass Verification
The definitive confirmation of the molecular formula and exact mass of a synthesized compound like 5-Bromo-1-chloro-3-methylisoquinoline is achieved through High-Resolution Mass Spectrometry (HRMS). The following workflow outlines the necessary steps from sample preparation to data analysis.
Caption: HRMS workflow for formula confirmation.
Detailed Protocol: HRMS Verification
Objective: To confirm the elemental composition of 5-Bromo-1-chloro-3-methylisoquinoline by accurate mass measurement.
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Preparation of Analyte Solution:
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Rationale: Proper dissolution and dilution are crucial to achieve a stable spray and avoid detector saturation.
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Procedure: Accurately weigh approximately 1 mg of the synthesized compound. Dissolve it in 1 mL of a high-purity solvent (e.g., LC-MS grade acetonitrile) to create a 1 mg/mL stock solution. Perform a serial dilution using 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive mode ESI.
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-
Instrument Calibration:
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Rationale: To ensure high mass accuracy, the instrument must be calibrated immediately prior to analysis using a known calibration standard mixture.
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Procedure: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 150-1000) according to the manufacturer's protocol. Ensure the resulting mass accuracy is below 1 ppm for the calibration standards.
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-
Sample Analysis:
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Rationale: Electrospray Ionization (ESI) in positive mode is selected due to the nitrogen atom in the isoquinoline ring, which is readily protonated to form an [M+H]⁺ ion. High resolution is necessary to distinguish the target ion from potential isobaric interferences.[8]
-
Procedure:
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for compounds in this mass range.
-
Infuse the sample solution at a constant flow rate (e.g., 5-10 µL/min) into the ESI source.
-
Acquire data in full scan mode using a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) set to a resolving power of at least 70,000.
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-
-
Data Processing and Validation:
-
Rationale: The final confirmation is a two-fold process: the measured mass must match the theoretical mass within a narrow tolerance (typically < 5 ppm), and the observed isotopic pattern must match the theoretical pattern for the proposed formula.
-
Procedure:
-
Identify the monoisotopic peak for the protonated molecule, [C₁₀H₈BrClN]⁺.
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Calculate the theoretical exact mass for this ion: 254.94504 (neutral) + 1.00728 (proton) = 255.95232 Da .
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Compare the experimentally measured m/z value with the theoretical value. The mass error, calculated in parts per million (ppm), should be less than 5 ppm.
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Examine the peaks at M+2 (approx. 257.95) and M+4 (approx. 259.95). Confirm that their relative intensities are consistent with the theoretical pattern for a compound containing one bromine and one chlorine atom.
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-
Conclusion
The precise identification of 5-Bromo-1-chloro-3-methylisoquinoline is anchored by its molecular formula, C₁₀H₇BrClN , and its monoisotopic exact mass of 254.94504 Da . Experimental verification using high-resolution mass spectrometry provides an unambiguous confirmation by matching the measured mass to the theoretical value with high accuracy and by observing the characteristic isotopic signature imparted by the bromine and chlorine atoms. This rigorous characterization is an indispensable first step for any further research, ensuring the integrity of subsequent biological or material science investigations.
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